1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(methylsulfanyl)benzoyl]piperazine
Description
This compound features a triazolopyrimidine core substituted with a 3-methyl group at position 3 and a piperazine moiety linked via a 2-(methylsulfanyl)benzoyl group. The triazolopyrimidine scaffold is known for its pharmacological relevance, particularly in targeting enzymes involved in signaling pathways . The methyl group enhances metabolic stability, while the piperazine moiety improves solubility and bioavailability. The 2-(methylsulfanyl)benzoyl substituent may contribute to receptor binding through hydrophobic interactions and sulfur-mediated hydrogen bonding .
Propriétés
IUPAC Name |
(2-methylsulfanylphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7OS/c1-22-15-14(20-21-22)16(19-11-18-15)23-7-9-24(10-8-23)17(25)12-5-3-4-6-13(12)26-2/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTYMZXBZTWHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4SC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions This compound is typically synthesized through a multi-step process involving the formation of the triazolo[4,5-d]pyrimidine ring followed by subsequent functionalization. The initial steps may include cyclization reactions to form the core structure, with precise control over temperature and catalysts to ensure selectivity.
Industrial Production Methods Industrial synthesis may involve large-scale batch reactors where the precursor materials are combined under controlled conditions. Optimized protocols would focus on maximizing yield and purity, often using chromatographic techniques for separation and purification.
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
Chemistry In chemistry, this compound is used as a building block for synthesizing larger, more complex molecules. Its unique structure allows for functionalization at multiple sites.
Biology In biology, it serves as a probe for studying enzymatic activity and receptor interactions. The compound's ability to cross cell membranes makes it useful in cellular assays.
Medicine Medicinally, it is explored for its potential as an antiviral or anticancer agent. Its interactions with specific molecular targets may inhibit the replication of viruses or the proliferation of cancer cells.
Industry Industrially, it is used in the development of new materials and as a chemical intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its triazolo[4,5-d]pyrimidine core can form hydrogen bonds and π-π interactions, which are critical for binding affinity. Pathways involved may include inhibition of nucleic acid synthesis in viral replication or disruption of signaling pathways in cancer cells.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Core Structure Differences: The target compound’s triazolopyrimidine core differs from pyrazolopyrimidines () in nitrogen atom positioning, affecting electronic properties and binding selectivity.
Substituent Impact :
- Piperazine vs. Hydrazine : The target’s piperazine moiety (vs. hydrazine in ) confers superior solubility and metabolic stability, critical for oral bioavailability .
- Methylsulfanyl vs. Benzyl/Benzoxazole : The 2-(methylsulfanyl)benzoyl group in the target compound may offer a balance of hydrophobicity and polar interactions, contrasting with VAS2870’s highly lipophilic benzoxazole-benzyl substituents .
Biological Activity :
- VAS2870’s NADPH oxidase inhibition highlights the role of triazolopyrimidine derivatives in redox signaling. The target compound’s methylsulfanyl group may similarly modulate ROS pathways but with distinct selectivity due to piperazine’s solubility advantages .
- Arylpiperazines () demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) enhance target engagement, suggesting the target’s methylsulfanyl group could provide analogous benefits .
Synthetic Considerations :
- Isomerization observed in pyrazolo-triazolopyrimidines () underscores the importance of reaction conditions for triazolo[4,5-d]pyrimidine stability. The target compound’s 3-methyl group likely mitigates unwanted isomerization .
Research Implications
- Pharmacokinetics: Piperazine derivatives (target, ) exhibit favorable ADME profiles compared to non-piperazine analogues ().
- Structure-Activity Relationship (SAR) : Substituent positioning on the triazolopyrimidine core (e.g., 3-methyl vs. 7-yl sulfide in VAS2870) dictates enzymatic selectivity and potency .
- Therapeutic Potential: The target compound’s dual functional groups position it as a candidate for diseases involving ROS or kinase signaling, though in vivo validation is needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
